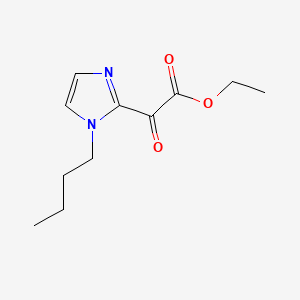

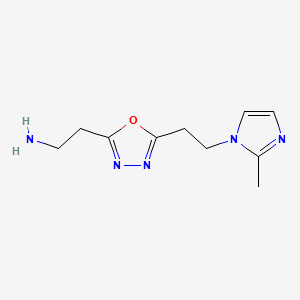

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two nitrogen atoms and three carbon atoms . The imidazole ring is a common feature in many important biological molecules, including histidine and the nucleic acids guanine and adenine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, an ethyl group, and an oxadiazole ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, imidazole derivatives are relatively stable compounds. They are often solids at room temperature, and many are soluble in water .Applications De Recherche Scientifique

Corrosion Inhibition

One of the notable applications of 1,3,4-oxadiazole derivatives is in corrosion inhibition. A study by Ammal et al. (2018) detailed the synthesis of three 1,3,4-oxadiazole derivatives and evaluated their corrosion inhibition ability towards mild steel in sulfuric acid. These inhibitors showed mixed type behaviour and high efficiency in protecting mild steel surfaces, as supported by gravimetric, electrochemical, and SEM analyses (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Another research area involves the synthesis of new compounds derived from 1H-imidazole to study their biological activity. Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds from 1H-imidazole and evaluated their antibacterial activity against common bacteria, showing significant activity compared to standard antibiotics (Al-badrany, Mohammed, & Alasadi, 2019).

Interaction with DNA and Cytotoxicity Studies

Cu(II) complexes with tridentate ligands derived from 1H-imidazole have been synthesized and characterized, revealing good DNA binding propensity and cytotoxicity against cancer cell lines. Kumar et al. (2012) demonstrated the compounds' ability to induce minor structural changes in calf thymus DNA and exhibited notable DNA cleavage activity (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis and Structural Characterization

The crystal structure of azilsartan methyl ester, a compound related to the 1,3,4-oxadiazole and imidazole classes, was determined by Li et al. (2015), showcasing the compound's molecular configuration and interactions within its crystalline form (Li, Liu, Zhu, Chen, & Sun, 2015).

Synthesis of Derivatives for Biological Evaluation

Rajkumar et al. (2014) reported the synthesis of piperazine derivatives incorporating 1H-imidazol-1-yl moieties, which were characterized and evaluated for their antimicrobial activities, indicating the potential for pharmaceutical applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-[2-(2-methylimidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-8-12-5-7-15(8)6-3-10-14-13-9(16-10)2-4-11/h5,7H,2-4,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJLJDSVFIABBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC2=NN=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676571 |

Source

|

| Record name | 2-{5-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine | |

CAS RN |

1223748-26-2 |

Source

|

| Record name | 2-{5-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)